Methyl 3-amino-2-fluoro-5-nitrobenzoate
Description
Methyl 3-amino-2-fluoro-5-nitrobenzoate is a fluorinated aromatic ester with the molecular formula C₈H₆FN₂O₄. Its structure features a benzoate backbone substituted with amino (-NH₂) at position 3, fluoro (-F) at position 2, and nitro (-NO₂) at position 5, with a methyl ester group at the carboxylate position.
Properties
Molecular Formula |
C8H7FN2O4 |
|---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
methyl 3-amino-2-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(10)7(5)9/h2-3H,10H2,1H3 |
InChI Key |
SETCTEILPDJQOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in the positions of substituents or the presence of additional functional groups, significantly altering their chemical and physical properties.
Table 1: Substituent Comparison of Methyl 3-amino-2-fluoro-5-nitrobenzoate and Analogs
| Compound Name | Substituent Positions | CAS Number | Similarity Score | Molecular Formula |
|---|---|---|---|---|
| This compound | 3-NH₂, 2-F, 5-NO₂ | Not Provided | Reference | C₈H₆FN₂O₄ |
| Methyl 2-amino-5-fluoro-3-nitrobenzoate | 2-NH₂, 5-F, 3-NO₂ | 328547-11-1 | 0.88 | C₈H₆FN₂O₄ |
| Methyl 5-fluoro-2-nitrobenzoate | 5-F, 2-NO₂ | 393-85-1 | 0.95 | C₈H₆FNO₄ |
| Methyl 2-fluoro-4-nitrobenzoate | 2-F, 4-NO₂ | 392-09-6 | 0.90 | C₈H₆FNO₄ |
| Methyl 4,5-difluoro-2-nitrobenzoate | 4,5-F, 2-NO₂ | 1015433-96-1 | 0.94 | C₈H₅F₂NO₄ |
| Methyl 4-amino-3-fluoro-5-nitrobenzoate* | 4-NH₂, 3-F, 5-NO₂ | 606143-94-6 | Not Provided | C₁₄H₁₁F₂N₃O₄ |
*Includes an additional (2-fluorophenyl)amino group at position 2 .
Key Observations :
- Fluorine Substitution: Methyl 5-fluoro-2-nitrobenzoate (similarity 0.95) lacks the amino group, reducing nucleophilic reactivity but retaining strong electron-withdrawing effects from fluorine and nitro groups .
- Dual Fluorination : Methyl 4,5-difluoro-2-nitrobenzoate introduces a second fluorine, increasing lipophilicity and steric hindrance, which may affect solubility and biological membrane permeability .
Impact of Functional Group Modifications
Amino Group vs. Halogen Replacement
- Methyl 3-amino-5-chloro-2-nitrobenzoate () replaces fluorine with chlorine.
Complex Substituents
- Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate (CAS 606143-94-6) incorporates a fluorophenylamino group, increasing molecular weight (323.07 g/mol vs. 213.14 g/mol for the target compound) and introducing π-π stacking capabilities, which could enhance binding affinity in receptor-ligand systems .
Physicochemical and Analytical Comparisons
Table 2: Analytical Data for Selected Compounds
| Compound Name | NMR Shifts (¹H/¹³C) | FTIR Peaks (cm⁻¹) | HPLC Retention Time |
|---|---|---|---|
| This compound | Not Reported | Not Reported | Not Reported |
| Methyl shikimate (Reference) | δ 3.70 (s, COOCH₃) | 1720 (C=O ester) | ~12.5 min (Peak A) |
| Sandaracopimaric acid methyl ester | δ 1.20 (s, CH₃) | 1705 (C=O ester) | Not Reported |
Analytical Insights :
- NMR : Methyl esters typically show singlet peaks near δ 3.6–3.8 ppm for the methoxy group. Fluorine substituents cause splitting in ¹H NMR due to spin-spin coupling .

- FTIR : Ester carbonyl stretches appear at ~1700–1750 cm⁻¹. Nitro groups exhibit strong absorptions near 1520 and 1350 cm⁻¹ .

- HPLC: Retention times vary with polarity; nitro and amino groups may reduce elution times compared to non-polar analogs like neophytadiene () .
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